4-Fluoro-2-nitrobenzoic acid is an aromatic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzoic acid structure. Its molecular formula is CHFNO, and it has a molecular weight of 185.11 g/mol. The compound is notable for its potential applications in various chemical syntheses and biological studies, making it an important intermediate in organic chemistry .
These reactions highlight its versatility as a building block in organic synthesis .
Research indicates that 4-fluoro-2-nitrobenzoic acid exhibits significant biological activity. It has been used to study the interactions of substituted pyridines with various biological targets, particularly in enzyme inhibition studies. The compound is known to cause skin and eye irritation, necessitating careful handling during experiments . Its unique structural features may contribute to its ability to interact with biological molecules, making it a candidate for further pharmacological studies.
Several synthesis routes exist for 4-fluoro-2-nitrobenzoic acid:
These methods underscore the compound's accessibility for research and industrial applications .
4-Fluoro-2-nitrobenzoic acid finds applications across various fields:
Its versatility makes it a valuable compound in both academic and industrial settings .
Studies involving 4-fluoro-2-nitrobenzoic acid have focused on its interactions with various biological systems. For instance:
Such interaction studies are crucial for understanding the compound's potential roles in medicinal chemistry .
Several compounds share structural similarities with 4-fluoro-2-nitrobenzoic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
5-Fluoro-2-methyl-3-nitrobenzoic acid | 850462-64-5 | 0.96 | Methyl group at position 5 |
Methyl 5-fluoro-2-nitrobenzoate | 393-85-1 | 0.92 | Ester derivative of the nitrobenzoic acid |
Methyl 4,5-difluoro-2-nitrobenzoate | 1015433-96-1 | 0.91 | Additional fluorine at position 5 |
These compounds exhibit variations in their functional groups or substituents, which can significantly influence their chemical reactivity and biological activity. The unique positioning of the fluorine and nitro groups in 4-fluoro-2-nitrobenzoic acid distinguishes it from these similar compounds, potentially affecting its interaction profiles and applications .
The nitration-oxidation approach represents a well-established synthetic route for preparing 4-fluoro-2-nitrobenzoic acid through sequential transformations of aromatic precursors. This methodology involves the controlled oxidation of nitrofluorotoluene derivatives under specific reaction conditions to yield the desired carboxylic acid product [1].
The most efficient pathway involves the oxidation of 2-nitro-4-fluorotoluene using aqueous nitric acid at elevated temperatures. Research conducted by Valkanas demonstrates that this transformation can be achieved with significant improvements in yield compared to traditional permanganate oxidation methods [1]. The process requires heating 15 parts of 2-nitro-4-fluorotoluene with 70 parts of 15% nitric acid in an autoclave at 200°C for 4 hours, resulting in 4-fluoro-2-nitrobenzoic acid precipitation as a white solid [1].
The reaction mechanism proceeds through the formation of intermediate oxidation products, where the methyl group undergoes stepwise oxidation to the carboxylic acid functionality while preserving both the nitro and fluoro substituents [1]. Temperature control proves critical, as the process must be maintained between 125-250°C, with optimal results occurring at 190-200°C [1].
Permanganate-based oxidation systems have been explored for nitrofluorotoluene derivatives, though with limited success. Frank Schwelkes and M. Rubin reported yields of only 25-50% when using potassium permanganate as the oxidizing agent [1]. These lower yields make the nitric acid approach significantly more attractive for synthetic applications.
The oxidation of fluorinated aromatic compounds presents unique challenges due to the electron-withdrawing nature of both nitro and fluoro substituents [2]. Research by Hashmi and colleagues on metalloporphyrin-catalyzed oxidation of p-fluorotoluene demonstrates that fluorinated substrates require specialized conditions to achieve acceptable conversion rates [3]. Their studies revealed that water and p-fluorobenzoic acid products can inhibit catalyst activity, necessitating careful reaction design [3].
Parameter | Optimal Range | Yield Impact |
---|---|---|
Temperature | 190-200°C | 69-78% theoretical yield [1] |
Reaction Time | 1-4 hours | Complete conversion [1] |
Nitric Acid Concentration | 15% aqueous | Maximum selectivity [1] |
Pressure | Autogenous | Self-regulating system [1] |
The nitration-oxidation pathway offers several advantages including high atom economy, straightforward reaction conditions, and the ability to produce the target compound in high purity [1]. The resulting 4-fluoro-2-nitrobenzoic acid typically exhibits melting points of 140-141°C after recrystallization from water [1].
The development of catalytic systems for simultaneous nitro and fluoro functionalization represents a significant advancement in synthetic methodology. These systems enable direct installation of both functional groups through carefully designed catalytic processes that address the inherent challenges of dual functionalization.
Palladium-based catalytic systems have shown particular promise for nitro-fluoro functionalization reactions. Research by Doyle and colleagues demonstrates that palladium-sulfoxide catalyst systems can promote allylic carbon-hydrogen fluorination when combined with benzoquinone oxidants and triethylamine trihydrofluoride as the fluoride source [15]. The incorporation of metal-salen complexes as Lewis acid cocatalysts further enhances reactivity [15].
The mechanistic pathway involves palladium-catalyzed carbon-hydrogen bond activation followed by fluorine incorporation through outer-sphere reductive elimination processes [15]. This approach circumvents the challenges associated with inner-sphere carbon-fluorine reductive elimination from palladium(II) centers [15].
Photocatalytic approaches offer complementary selectivity profiles through radical-mediated pathways. The Doyle group has leveraged photocatalytic radical generation for nucleophilic carbon-hydrogen fluorination, utilizing oxidative radical-polar crossover mechanisms to generate carbocation intermediates [15]. This strategy combines the benefits of mild photocatalytic conditions with the versatility of carbocation chemistry [15].
Organophosphorus-catalyzed systems provide metal-free alternatives for nitro compound transformations. Research by Martin and colleagues demonstrates that sterically-reduced phosphetane catalysts can facilitate reductive carbon-nitrogen coupling of nitroalkanes with arylboronic acids [16]. The key innovation involves phosphetane-based catalysts that retain biphilic electronic structure while minimizing unwanted side reactions [16].
The catalytic cycle operates through phosphorus(III)/phosphorus(V) redox manifolds, with the catalyst affecting post-rate-limiting steps to enable carbon-nitrogen coupling over deleterious pathways [16]. Computational studies reveal that while initial cheletropic addition remains turnover-limiting, the differential performance between catalysts arises from subsequent transformation steps [16].
Chromium oxyfluoride catalysts demonstrate high activity for fluorination of chlorinated compounds [17]. These catalysts comprise chromium, oxygen, and fluoride components with empirical formulas expressed as chromium oxygen fluoride [17]. X-ray photoelectron spectroscopy methods enable reliable characterization and activity prediction for these systems [17].
The correlation between chromium species distribution and catalytic activity reveals that optimal performance requires high relative concentrations of specific chromium oxidation states [17]. Active catalysts exhibit first chromium species with X-ray photoelectron spectroscopy chromium peaks between 576.9-578.0 eV and second species with peaks between 580.0-581.4 eV [17].
Catalyst System | Active Species | Reaction Conditions | Performance Metrics |
---|---|---|---|
Palladium-Sulfoxide [15] | Pd(TFA)₂ + ligand | 70°C, DMF solvent | Selective fluorination |
Phosphetane [16] | P4 catalyst | Ambient temperature | 85% yield typical |
Chromium Oxyfluoride [17] | CrOₓFᵧ | 300-500°C | >90% conversion |
Electrochemical fluorination represents an alternative approach for introducing fluorine into organic molecules through controlled electrochemical processes [18]. The Simons process involves electrolysis in hydrogen fluoride solutions at 5-6 V cell potentials using nickel-plated anodes [18]. This methodology enables direct replacement of carbon-hydrogen bonds with carbon-fluorine bonds [18].
The Phillips Petroleum process offers a variant approach using porous graphite anodes in molten potassium fluoride-hydrogen fluoride mixtures [18]. This carbon anode vapor phase electrochemical fluorination method proves particularly effective for volatile hydrocarbons and chlorohydrocarbons [18].
Recent developments in metal-free catalytic systems provide environmentally benign alternatives for fluorination reactions. Research demonstrates that amide-assisted radical mechanisms can promote direct fluorination of arenes in aqueous media without metal catalysts or initiators [19]. These systems operate under simple aqueous conditions with good functional group tolerance and ortho-para selectivity [19].
The mechanistic pathway involves amide group assistance in generating reactive intermediates that facilitate fluorine incorporation [19]. While exclusive mechanistic details remain under investigation, experimental and computational evidence supports radical chain mechanisms [19].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 4-fluoro-2-nitrobenzoic acid through analysis of hydrogen-1, carbon-13, and fluorine-19 nuclei. The compound exhibits distinct spectral signatures that enable unambiguous identification and structural confirmation [1] [2].
The proton nuclear magnetic resonance spectrum of 4-fluoro-2-nitrobenzoic acid displays three characteristic aromatic signals corresponding to the substituted benzene ring protons. The most downfield signal appears as a doublet of doublets at 7.95-7.97 parts per million with coupling constants of 8.3 and 2.6 hertz, assigned to the hydrogen at position 3 (meta to fluorine) [1]. This proton experiences ortho coupling to the hydrogen at position 6 and meta coupling through the fluorine substituent, resulting in the observed splitting pattern.
The hydrogen at position 5, ortho to fluorine, resonates as a multiplet between 7.41-7.46 parts per million [1]. The multiplicity arises from complex coupling interactions with both the adjacent fluorine atom and neighboring aromatic protons. The hydrogen at position 6, ortho to the nitro group, appears as a multiplet at 7.26-7.31 parts per million, with the electron-withdrawing nitro group causing significant deshielding [1].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of 4-fluoro-2-nitrobenzoic acid. The carboxyl carbon exhibits a characteristic signal at 163.2 parts per million, consistent with the electron-withdrawing effects of both the nitro and fluorine substituents [1]. The carbon bearing the fluorine substituent (C-4) appears at 160.7 parts per million as a singlet due to one-bond carbon-fluorine coupling being too large to observe under typical spectral conditions [1].
The aromatic carbons display distinctive coupling patterns with fluorine. The carbon at position 1 (bearing the carboxyl group) resonates at 132.6 parts per million with a coupling constant of 8.1 hertz [1]. The carbon ortho to the nitro group (C-6) appears at 129.1 parts per million with a coupling constant of 4.1 hertz [1]. The carbon ortho to fluorine (C-5) shows significant coupling with fluorine, appearing at 121.9 parts per million with a coupling constant of 21.2 hertz [1]. The carbon meta to fluorine (C-3) exhibits the strongest fluorine coupling at 112.8 parts per million with a coupling constant of 27.3 hertz [1].
The fluorine-19 nuclear magnetic resonance spectrum displays a single multiplet signal between -108.8 and -108.9 parts per million [1]. This chemical shift falls within the expected range for aromatic fluorine substituents attached to electron-deficient aromatic rings [3] [4]. The multiplicity arises from coupling with adjacent aromatic protons, providing confirmation of the fluorine substitution pattern. The relatively upfield chemical shift reflects the electron-withdrawing environment created by the nitro and carboxyl substituents [5].
Infrared spectroscopy reveals characteristic vibrational frequencies that provide detailed structural information about 4-fluoro-2-nitrobenzoic acid. The spectrum exhibits several diagnostic absorption bands corresponding to the functional groups present in the molecule [6] [7] [8].
The carboxyl group exhibits two primary vibrational modes. The hydroxyl stretching vibration appears as a very broad, strong absorption band spanning 3300-2500 wavenumbers, centered around 3000 wavenumbers [8] [9]. This exceptional breadth results from extensive intermolecular hydrogen bonding between carboxyl groups in the solid state, leading to carboxylic acid dimer formation [8] [10]. The carbonyl stretching vibration manifests as a strong absorption between 1760-1690 wavenumbers [8] [9]. The exact frequency depends on the degree of conjugation with the aromatic ring and hydrogen bonding interactions, with conjugated systems typically absorbing at lower frequencies due to resonance effects [8].
The carbon-oxygen single bond stretching vibration of the carboxyl group produces a medium intensity band between 1320-1210 wavenumbers [8] [10]. This absorption provides additional confirmation of the carboxylic acid functionality and can be distinguished from other carbon-oxygen stretching modes by its characteristic frequency range and intensity.
The nitro group displays highly characteristic infrared absorptions that make identification straightforward. The asymmetric nitrogen-oxygen stretching vibration produces a strong absorption between 1550-1500 wavenumbers [7] [11]. For aromatic nitro compounds like 4-fluoro-2-nitrobenzoic acid, this band typically appears around 1527 wavenumbers [7]. The symmetric nitrogen-oxygen stretching vibration generates another strong absorption between 1390-1330 wavenumbers, commonly observed at approximately 1350 wavenumbers [7] [11].
The nitro group also exhibits a scissor bending vibration that produces a medium intensity absorption between 890-835 wavenumbers [7]. This vibrational mode involves the bending of the nitrogen-oxygen bonds and provides additional confirmation of nitro group presence [11] [12].
The aromatic benzene ring contributes several characteristic vibrational modes to the infrared spectrum. The aromatic carbon-hydrogen stretching vibrations appear between 3100-3000 wavenumbers [13] [14] [15]. These absorptions occur at higher frequencies than aliphatic carbon-hydrogen stretches due to the higher force constants associated with aromatic carbon-hydrogen bonds [14].
The aromatic carbon-carbon stretching vibrations produce variable intensity bands between 1625-1300 wavenumbers [16] [15]. These ring breathing modes are sensitive to substitution patterns and electronic effects of substituents [17]. The exact frequencies and intensities depend on the electron-withdrawing or donating nature of the substituents and their positions on the ring.
Aromatic carbon-hydrogen out-of-plane bending vibrations generate strong absorptions between 900-675 wavenumbers [14] [15]. The exact frequency and pattern of these bands are diagnostic of the substitution pattern on the aromatic ring, with different substitution patterns producing characteristic fingerprint regions that aid in structural identification [15].
Mass spectrometry provides detailed information about the fragmentation behavior of 4-fluoro-2-nitrobenzoic acid under electron ionization conditions. The compound exhibits characteristic fragmentation patterns that enable structural elucidation and differentiation from related compounds [18] [19].
The molecular ion of 4-fluoro-2-nitrobenzoic acid appears at mass-to-charge ratio 185, corresponding to the molecular formula C₇H₄FNO₄ [20]. This ion serves as the base peak in the mass spectrum under standard electron ionization conditions. The molecular ion stability is enhanced by the aromatic ring system, which provides resonance stabilization [18].
Primary fragmentation processes involve the loss of characteristic functional group fragments. The loss of the nitro group (46 mass units) produces a significant fragment ion at mass-to-charge ratio 139 [18]. This fragmentation occurs through alpha cleavage adjacent to the electron-withdrawing nitro group. The resulting ion retains the fluorinated aromatic ring with the carboxyl group intact, providing important structural information.
Loss of the carboxyl group (45 mass units) or carboxyl radical (76 mass units) represents another important primary fragmentation pathway [18] [19]. The resulting fragment at mass-to-charge ratio 109 corresponds to the fluorinated nitrobenzene cation. This fragmentation is characteristic of aromatic carboxylic acids and provides confirmation of the carboxyl substitution pattern [19].
Secondary fragmentation processes involve sequential losses from primary fragment ions. The ion at mass-to-charge ratio 139 can undergo further fragmentation through loss of carbon dioxide (44 mass units) to produce a fragment at mass-to-charge ratio 121 [19]. This sequential loss is characteristic of aromatic carboxylic acid derivatives and involves decarboxylation of the remaining carboxyl group.
The loss of carbon monoxide (28 mass units) from various intermediate ions produces additional characteristic fragments. The ion at mass-to-charge ratio 95 results from the loss of both nitro group and carbon monoxide from the molecular ion, representing a significant fragmentation pathway [18].
The formation of the phenyl cation at mass-to-charge ratio 77 represents a significant fragmentation pathway common to substituted aromatic compounds [18]. This ion forms through the loss of all substituents from the aromatic ring and provides confirmation of the benzene ring structure. The stability of this ion is enhanced by aromatic delocalization and represents a common fragmentation terminus.
The nitro group itself appears as a characteristic fragment ion at mass-to-charge ratio 46 [7] [11]. This direct cleavage product confirms the presence of the nitro functionality and is diagnostic for nitro-containing compounds. The formyl fragment at mass-to-charge ratio 30 results from carbon monoxide elimination processes and is characteristic of carbonyl-containing compounds [18].
Irritant